molecular formula C14H14ClN3O2S B2427926 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 887223-70-3

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Cat. No. B2427926
CAS RN: 887223-70-3
M. Wt: 323.8
InChI Key: IGRBYNXDDPWEFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely involve a thieno[3,4-c]pyrazole core with a 4-chlorophenyl group and a methoxyacetamide group attached. The exact 3D conformation would depend on the specific stereochemistry and electronic configuration of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole ring, the chlorophenyl group, and the methoxyacetamide group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, boiling point, and stability could be influenced by the presence and position of the functional groups .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involves the detailed quantum chemical calculations and molecular docking studies of compounds with similar structural features to N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide. These studies include geometry optimization, vibrational spectra analysis, and the prediction of molecular docking results to understand the molecular structure, electron distribution, and potential biological effects (A. Viji et al., 2020).

Synthesis and Anticonvulsant Activity

Compounds bearing structural similarities to the specified chemical have been synthesized and evaluated for their anticonvulsant activities. These studies aim to discover new therapeutic agents by understanding the relationship between chemical structure and biological activity (Zeynep Aktürk et al., 2002).

Anticancer and Antimicrobial Agents

Novel heterocyclic compounds incorporating similar functional groups have been synthesized and tested for their anticancer and antimicrobial activities. The goal is to identify new compounds that could help overcome microbe resistance to pharmaceutical drugs and exhibit significant anticancer potential (Kanubhai D. Katariya et al., 2021).

Synthesis and Evaluation as Antioxidant Additives

Some compounds structurally related to this compound have been synthesized and evaluated as antioxidant additives for lubricating oils. This research highlights the potential industrial applications of such compounds in enhancing the oxidative stability of lubricants (F. A. Amer et al., 2011).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. It could also be interesting to investigate its mechanism of action and potential uses in various fields .

Mechanism of Action

Target of Action

Similar compounds such as pyraclostrobin are known to inhibit the mitochondrial respiration of fungi, suggesting that this compound might have a similar target.

Mode of Action

Based on the similarity to pyraclostrobin , it can be inferred that this compound might interact with its targets by inhibiting mitochondrial respiration. This inhibition could potentially lead to the disruption of essential metabolic processes in the target organisms.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other pyrazoline derivatives, it may interact with various enzymes, proteins, and other biomolecules . Pyrazoline compounds have been shown to have selective inhibition potential, suggesting that they might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .

Cellular Effects

Related compounds have been shown to have cytotoxic effects against certain cancer cell lines

Molecular Mechanism

Similar compounds have been shown to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes can result in the cessation of fungal growth .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have a degree of reproductive and developmental failure in mammals .

Dosage Effects in Animal Models

Related compounds have shown potent antimalarial activities with high percent suppression against mice infected with Plasmodium berghei at a dose of 48.4 µM/kg per day .

Metabolic Pathways

Related compounds have been shown to be involved in the synthesis of adenosine triphosphate (ATP), which is essential for cellular metabolic processes .

Transport and Distribution

Related compounds have been shown to have a high potential for particle-bound transport .

Subcellular Localization

Related compounds have been shown to bind at the intracellular interface of certain proteins, suggesting potential intracellular targets .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRBYNXDDPWEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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